(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane
Description
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine derivative characterized by a rigid norbornane-like scaffold with two nitrogen atoms at positions 2 and 3. The compound features a 2,2-difluoroethyl substituent at the 2-position, which introduces both steric and electronic effects due to the fluorine atoms. This structural rigidity and chirality make it a valuable building block in asymmetric catalysis and medicinal chemistry. The parent scaffold is synthesized from trans-4-hydroxy-L-proline, as reported in earlier studies .
Properties
IUPAC Name |
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)4-11-3-5-1-6(11)2-10-5/h5-7,10H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDOQLVBKLJBO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Bicyclic Structure: The cyclohexanone undergoes a series of reactions, including condensation and cyclization, to form the bicyclic structure.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with the bicyclic intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the difluoroethyl group.
Scientific Research Applications
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to modulation of the target’s activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical properties of (1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane with structurally related derivatives:
*Lipophilicity calculated using the Crippen method.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The difluoroethyl group (electron-withdrawing) reduces basicity at the nitrogen compared to electron-donating groups like methoxy .
- Lipophilicity: Fluorinated derivatives (e.g., difluoroethyl, fluorophenyl) exhibit higher LogP values than non-fluorinated analogs, enhancing membrane permeability .
- Stability : The difluoroethyl substituent improves metabolic stability relative to benzyl or phenyl groups due to reduced susceptibility to oxidative metabolism .
Catalytic Performance in Asymmetric Reactions
Derivatives of the 2,5-diazabicyclo[2.2.1]heptane scaffold are widely used in enantioselective catalysis. The table below summarizes their performance in the Biginelli reaction (a multicomponent reaction to synthesize dihydropyrimidinones):
Key Findings :
- Steric Effects : Bulky substituents like (R)-1-phenylethyl significantly improve enantioselectivity (46% ee) due to enhanced chiral induction .
- Electronic Effects : The difluoroethyl group’s electron-withdrawing nature may reduce catalytic activity compared to electron-rich substituents, though direct data is lacking .
- Parent Scaffold : The unsubstituted parent compound shows moderate ee (18–37%), highlighting the necessity of substituents for optimal performance .
Biological Activity
Overview
(1S,4S)-2-(2,2-difluoroethyl)-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in the context of cancer treatment and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 162.18 g/mol
- CAS Number : 1776952-39-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl substituent enhances the compound's binding affinity and selectivity towards these targets, potentially leading to modulation of their activities. This interaction can result in various biological effects, including enzyme inhibition and alterations in receptor signaling pathways.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of derivatives of this compound. For instance, a series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates were synthesized and evaluated for their activity against several cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 9e | CaSki | 28 |
| 9e | MDA-MB-231 | 18 |
| 9e | SK-Lu-1 | 20 |
Compound 9e exhibited significant antiproliferative activity without inducing necrotic cell death and was found to induce apoptosis through a caspase-dependent pathway .
Selectivity and Safety Profile
The selectivity of compound 9e for tumor cells over normal lymphocytes was also noted, indicating its potential as a safer therapeutic agent. In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that this compound could be developed further as a drug candidate with favorable pharmacokinetic properties .
Case Studies
In one notable study involving the synthesis of new derivatives of this compound:
- Objective : To evaluate the biological activity of newly synthesized dithiocarbamate derivatives.
- Method : Cell proliferation assays were conducted on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.
- Results : The study found that compound 9e not only inhibited cell growth but also induced apoptosis selectively in cancer cells without harming normal lymphocytes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
